D-Phenylalanyl-D-asparaginyl-D-proline

Catalog No.
S13012408
CAS No.
821776-16-3
M.F
C18H24N4O5
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Phenylalanyl-D-asparaginyl-D-proline

CAS Number

821776-16-3

Product Name

D-Phenylalanyl-D-asparaginyl-D-proline

IUPAC Name

(2R)-1-[(2R)-4-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C18H24N4O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H24N4O5/c19-12(9-11-5-2-1-3-6-11)16(24)21-13(10-15(20)23)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,12-14H,4,7-10,19H2,(H2,20,23)(H,21,24)(H,26,27)/t12-,13-,14-/m1/s1

InChI Key

WGXOKDLDIWSOCV-MGPQQGTHSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)O

D-Phenylalanyl-D-asparaginyl-D-proline is a synthetic compound composed of three amino acids: D-phenylalanine, D-asparagine, and D-proline. The use of D-amino acids in this compound is significant as they differ from their L-counterparts in stereochemistry, which can influence their biological activity and interactions. This compound belongs to a class of peptides that are of interest in various fields, including medicinal chemistry and biochemistry.

The chemical reactivity of D-Phenylalanyl-D-asparaginyl-D-proline can be characterized by several types of reactions:

  • Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between the amino acids through condensation reactions, releasing water.
  • Hydrolysis: Under acidic or basic conditions, the peptide can undergo hydrolysis, breaking down into its constituent amino acids.
  • Oxidation and Reduction: The compound may participate in oxidation reactions, potentially converting certain functional groups into carbonyls or carboxylic acids. Reduction reactions can also occur, particularly involving the amino groups under specific conditions.

D-Phenylalanyl-D-asparaginyl-D-proline exhibits various biological activities due to its structure:

  • Antimicrobial Properties: Some studies suggest that peptides containing D-amino acids can exhibit enhanced resistance to proteolytic degradation, making them more effective as antimicrobial agents.
  • Neuroprotective Effects: There is emerging research indicating that certain D-amino acid peptides may have neuroprotective properties, potentially influencing neurotransmitter systems.
  • Modulation of Enzyme Activity: The unique configuration of D-amino acids allows these compounds to interact differently with enzymes and receptors compared to L-amino acids, which can lead to altered biological responses.

The synthesis of D-Phenylalanyl-D-asparaginyl-D-proline typically involves:

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The D-amino acids are introduced at each step using protected forms to prevent unwanted reactions.
  • Liquid-Phase Synthesis: Alternatively, liquid-phase methods can be employed where the amino acids are reacted in solution with coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
  • Post-Synthetic Modifications: After synthesis, the peptide may undergo modifications such as deprotection or cyclization to enhance stability and biological activity.

D-Phenylalanyl-D-asparaginyl-D-proline has several applications across different fields:

  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development targeting various diseases.
  • Biochemical Research: The compound is used in studies investigating protein interactions and enzyme mechanisms due to its unique structural characteristics.
  • Cosmetic Industry: Peptides like this one are increasingly being incorporated into cosmetic formulations for their potential skin benefits.

Research on interaction studies involving D-Phenylalanyl-D-asparaginyl-D-proline focuses on its binding affinity with biological macromolecules:

  • Receptor Binding: Studies have shown that D-peptides can bind effectively to receptors, influencing signaling pathways differently than their L-counterparts.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms.

D-Phenylalanyl-D-asparaginyl-D-proline shares similarities with other peptides and amino acid derivatives. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
L-Phenylalanylaspartic acidContains L-stereoisomersMore common in natural proteins
L-Prolyl-L-asparagineContains only L-stereoisomersCommonly found in various proteins
D-Phe-D-Asp-D-ProSimilar structure but with different stereochemistryEnhanced stability against proteolysis
N-acetyl-L-aspartic acidAcetylated form of L-aspartic acidUsed in neurobiology studies

Uniqueness

The uniqueness of D-Phenylalanyl-D-asparaginyl-D-proline lies in its use of all D-amino acids, which confers distinct biochemical properties compared to similar compounds that utilize L-amino acids. This stereochemical difference may enhance its stability and resistance to enzymatic degradation, making it a valuable candidate for therapeutic applications.

XLogP3

-3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

376.17466988 g/mol

Monoisotopic Mass

376.17466988 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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